N-[2-[[1-(3-Chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
Synthesis Analysis
The compound is synthesized through a Hantzsch thiazole synthesis . This method involves the reaction between two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . Under specific conditions, these precursors react to yield the target compound. The synthesis is facilitated by α-halo ketones in the presence of a green solvent (ethanol) .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring system, with a 3-chloro-2-methylphenyl group and a 4-fluorophenyl group attached. The presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It can participate in various reactions, including substitution, addition, and cyclization. For example, the formation of the title compound involves cyclodeselenization .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
N-[2-[[1-(3-chloro-4-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-3-15(23)20(2)9-14(22)19-13-6-7-21(16(13)24)10-4-5-12(18)11(17)8-10/h3-5,8,13H,1,6-7,9H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQUGPZTQGNPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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